molecular formula C11H15IN2O3 B1325004 tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate CAS No. 944935-37-9

tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate

Cat. No.: B1325004
CAS No.: 944935-37-9
M. Wt: 350.15 g/mol
InChI Key: DBHLXRWGUVAAOF-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: is a chemical compound with the molecular formula C11H15IN2O3 and a molecular weight of 350.15 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a tert-butyl carbamate group attached to a pyridine ring. It is commonly used in chemical research and synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate typically involves the iodination of a pyridine derivative followed by the introduction of the tert-butyl carbamate group. The general synthetic route can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and intermediates for chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is primarily related to its ability to undergo various chemical transformations. The iodine atom and methoxy group on the pyridine ring make it a versatile intermediate for further functionalization. The tert-butyl carbamate group provides stability and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in additional reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring, which allows for selective functionalization and diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

tert-butyl N-(5-iodo-4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-9-5-8(16-4)7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHLXRWGUVAAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640100
Record name tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944935-37-9
Record name tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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